Cas no 97421-21-1 (1-Isopropyl-4-nitro-1H-pyrazole)

1-Isopropyl-4-nitro-1H-pyrazole structure
97421-21-1 structure
Nom du produit:1-Isopropyl-4-nitro-1H-pyrazole
Numéro CAS:97421-21-1
Le MF:C6H9N3O2
Mégawatts:155.154560804367
MDL:MFCD10001542
CID:1038349
PubChem ID:13469824

1-Isopropyl-4-nitro-1H-pyrazole Propriétés chimiques et physiques

Nom et identifiant

    • 1-Isopropyl-4-nitro-1H-pyrazole
    • 4-nitro-1-propan-2-ylpyrazole
    • 1H-Pyrazole, 1-(1-methylethyl)-4-nitro-
    • 4-nitro-1-(propan-2-yl)-1H-pyrazole
    • 1-(methylethyl)-4-nitropyrazole
    • 1-isopropyl-4-nitro-1 H-pyrazole
    • SBB026429
    • STK353357
    • KM3443
    • ST45134935
    • V9887
    • 1-(1-Methylethyl)-4-nitro-1H-pyrazole (ACI)
    • 1-Isopropyl-4-nitropyrazole
    • EN300-232002
    • MFCD10001542
    • SY060247
    • AKOS015922473
    • DTXSID90541639
    • SCHEMBL574383
    • AKOS005168799
    • DB-363689
    • 97421-21-1
    • 1-isopropyl-4-nitro-pyrazole
    • CS-0124104
    • AS-30092
    • XDA42121
    • CBSSFOTWGVIHFX-UHFFFAOYSA-N
    • AB91867
    • MDL: MFCD10001542
    • Piscine à noyau: 1S/C6H9N3O2/c1-5(2)8-4-6(3-7-8)9(10)11/h3-5H,1-2H3
    • La clé Inchi: CBSSFOTWGVIHFX-UHFFFAOYSA-N
    • Sourire: [O-][N+](C1=CN(C(C)C)N=C1)=O

Propriétés calculées

  • Qualité précise: 155.06900
  • Masse isotopique unique: 155.069476538g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 3
  • Comptage des atomes lourds: 11
  • Nombre de liaisons rotatives: 1
  • Complexité: 154
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 0.8
  • Surface topologique des pôles: 63.6

Propriétés expérimentales

  • Point d'ébullition: 248.8±13.0℃ at 760 mmHg
  • Le PSA: 63.64000
  • Le LogP: 1.89540

1-Isopropyl-4-nitro-1H-pyrazole Informations de sécurité

1-Isopropyl-4-nitro-1H-pyrazole Données douanières

  • Code HS:2933199090
  • Données douanières:

    Code douanier chinois:

    2933199090

    Résumé:

    2933199090. Autres composés cycliques pyrazoliques structurellement non condensés. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

    Éléments de déclaration:

    Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date

    Résumé:

    2933199090. Autres composés contenant dans leur structure un cycle Pyrazole non condensé, hydrogéné ou non. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

1-Isopropyl-4-nitro-1H-pyrazole PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1194744-250mg
4-Nitro-1-(propan-2-yl)-1h-pyrazole
97421-21-1 98%
250mg
¥57.00 2024-04-23
Chemenu
CM188210-10g
1-Isopropyl-4-nitro-1H-pyrazole
97421-21-1 95+%
10g
$352 2021-08-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1194744-10g
4-Nitro-1-(propan-2-yl)-1h-pyrazole
97421-21-1 98%
10g
¥1100.00 2024-04-23
eNovation Chemicals LLC
D767569-25g
1H-Pyrazole, 1-(1-methylethyl)-4-nitro-
97421-21-1 95%
25g
$275 2024-06-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1194744-100mg
4-Nitro-1-(propan-2-yl)-1h-pyrazole
97421-21-1 98%
100mg
¥60 2023-04-12
Enamine
EN300-232002-2.5g
4-nitro-1-(propan-2-yl)-1H-pyrazole
97421-21-1 95%
2.5g
$198.0 2024-06-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
I90280-25g
4-Nitro-1-(propan-2-yl)-1h-pyrazole
97421-21-1 97%
25g
¥3610.0 2022-04-27
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
I90280-2g
4-Nitro-1-(propan-2-yl)-1h-pyrazole
97421-21-1 97%
2g
¥920.0 2022-04-27
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
I90280-100mg
4-Nitro-1-(propan-2-yl)-1h-pyrazole
97421-21-1 97%
100mg
¥220.0 2022-04-27
Apollo Scientific
OR962808-5g
1-Isopropyl-4-nitro-1H-pyrazole
97421-21-1 98%
5g
£183.00 2025-02-21

1-Isopropyl-4-nitro-1H-pyrazole Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt → 50 °C; 30 min, 50 °C
Référence
Pyrrolopyrimidine compound, its preparation method and application in preparing drug for preventing and treating Wee1 protein kinase related disease
, China, , ,

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  2 h, 70 °C
1.2 Reagents: Water
Référence
Compound capable of inhibiting kinase activity of BTK and/or JAK3 and its preparation
, China, , ,

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: Sulfuric acid ,  Potassium nitrate Solvents: Water ;  0 °C; 8 h, 0 °C → 50 °C; 50 °C → rt
Référence
Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative and inflammatory diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  3 h, rt → 60 °C
Référence
Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application
, World Intellectual Property Organization, , ,

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Sulfuric acid ,  Potassium nitrate Solvents: Water ;  0 °C; 8 h, 0 °C → 50 °C; 50 °C → rt
1.2 Reagents: Water ;  cooled
Référence
Preparation of pyridine-based compounds as kinase inhibitors useful for treatment of proliferative diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt → 70 °C; 2 h, 70 °C
1.2 Reagents: Water ;  rt
Référence
Quinoline derivatives as platelet-derived growth factor inhibitors, their preparation, pharmaceutical compositions, and use in the treatment of cancer
, World Intellectual Property Organization, , ,

Synthetic Routes 7

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  2 h, 70 °C
Référence
Preparation of thiazolo[5,4-d]pyrimidine derivatives as IRAK kinase inhibitors and uses thereof
, World Intellectual Property Organization, , ,

Synthetic Routes 8

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
Référence
Preparation of IRAK inhibitors and their uses in the treatment of diseases and disorders
, World Intellectual Property Organization, , ,

Synthetic Routes 9

Conditions de réaction
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 3 h, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified, cooled
Référence
Preparation of nitrogenated aromatic heterocyclic compounds as FGFR (fibroblast growth factor receptor) inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 10

Conditions de réaction
1.1 Reagents: Triphenylphosphine ,  Di-tert-butyl azodicarboxylate Solvents: Tetrahydrofuran ;  3 min, rt; 16 h, rt
Référence
Preparation of imidazopyrazines as spleen tyrosine kinase (Syk) inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 11

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt → 60 °C; 3 h, 60 °C
1.2 Reagents: Water ;  cooled
Référence
Fused ring pyrimidine compound, intermediate, and preparation method, composition and use thereof
, World Intellectual Property Organization, , ,

Synthetic Routes 12

Conditions de réaction
1.1 Reagents: Cesium carbonate Solvents: Dimethyl sulfoxide ;  3 h, 40 °C
Référence
Heterocyclic compound having inhibitory effect on motor neuron cell degeneration
, World Intellectual Property Organization, , ,

Synthetic Routes 13

Conditions de réaction
1.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  12 h, rt
Référence
Preparation of sulfonylurea derivatives as inflammasome inhibitors and uses thereof
, World Intellectual Property Organization, , ,

Synthetic Routes 14

Conditions de réaction
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ;  rt → 0 °C
1.2 Reagents: Diisopropyl azodicarboxylate ;  12 h, rt
Référence
Preparation of sulphonyl urea derivatives as NLRP3 inflammasome modulators for the treatment of inflammatory, autoinflammatory, autoimmune and neoplastic diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 15

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  overnight, 0 °C
Référence
Benzofuran-pyrazole amines as protein kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, World Intellectual Property Organization, , ,

Synthetic Routes 16

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  30 min, 50 °C
Référence
Discovery of Novel Potent VEGFR-2 Inhibitors Exerting Significant Antiproliferative Activity against Cancer Cell Lines
Zhang, Yanmin; Chen, Yadong; Zhang, Danfeng; Wang, Lu; Lu, Tao; et al, Journal of Medicinal Chemistry, 2018, 61(1), 140-157

Synthetic Routes 17

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  1 h, 25 °C
1.2 12 h, 25 °C
Référence
Bicyclic lactams as RIP1 kinase inhibitors and their preparation
, World Intellectual Property Organization, , ,

Synthetic Routes 18

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, cooled
1.2 3 h, reflux
Référence
Preparation of pyrrolo/pyrazolopyrimidine derivatives as LRRK2 inhibitors
, World Intellectual Property Organization, , ,

1-Isopropyl-4-nitro-1H-pyrazole Raw materials

1-Isopropyl-4-nitro-1H-pyrazole Preparation Products

1-Isopropyl-4-nitro-1H-pyrazole Littérature connexe

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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:97421-21-1)1-Isopropyl-4-nitro-1H-pyrazole
A858630
Pureté:99%
Quantité:25g
Prix ($):384.0